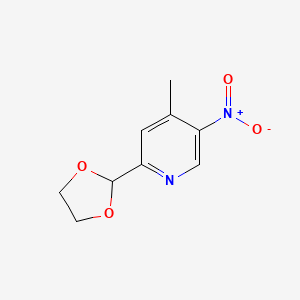

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

CAS No.: 119694-70-1

Cat. No.: VC8216552

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119694-70-1 |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine |

| Standard InChI | InChI=1S/C9H10N2O4/c1-6-4-7(9-14-2-3-15-9)10-5-8(6)11(12)13/h4-5,9H,2-3H2,1H3 |

| Standard InChI Key | MRUJSTYNKVSMNY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1[N+](=O)[O-])C2OCCO2 |

| Canonical SMILES | CC1=CC(=NC=C1[N+](=O)[O-])C2OCCO2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine belongs to the nitropyridine family, characterized by a pyridine ring substituted with a nitro group (-NO₂) at the 5-position, a methyl group (-CH₃) at the 4-position, and a 1,3-dioxolane ring fused at the 2-position. The molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol . The dioxolane ring introduces steric and electronic effects that influence reactivity and solubility, while the nitro group enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions .

Physicochemical Properties

Critical physicochemical parameters include:

| Property | Value |

|---|---|

| LogP (Partition Coeff) | 1.87 |

| Polar Surface Area | 77.17 Ų |

| Exact Mass | 210.06400 Da |

| Topological PSA | 77.17 Ų |

These properties suggest moderate lipophilicity and high polarity, which are advantageous for drug design targeting intracellular enzymes like ribonucleotide reductase . The dioxolane ring enhances water solubility compared to unsubstituted nitropyridines, as evidenced by its polar surface area .

Synthetic Pathways and Reaction Mechanisms

Nitration and Ring Functionalization

The synthesis of nitropyridines often involves electrophilic nitration, but 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine is synthesized via a non-conventional mechanism. Bakke et al. demonstrated that reacting pyridine derivatives with dinitrogen pentoxide (N₂O₅) in the presence of sulfur dioxide (SO₂) generates N-nitropyridinium intermediates, which undergo -sigmatropic nitro group migration to form 3- or 5-nitro isomers . For this compound, the methyl and dioxolane substituents direct nitration to the 5-position, achieving a yield of 33–70% depending on reaction conditions (Table 1) .

Table 1: Yields of nitropyridines with varying substituents

| Substituent | Yield (%) |

|---|---|

| 4-Methyl | 33–70 |

| 3-Methyl | 24–37 |

| 4-Phenyl | 68 |

Dioxolane Ring Formation

The 1,3-dioxolane moiety is introduced via acetal formation. For example, 2-methyl-5-nitropyridine is treated with ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid) to form the cyclic acetal . This step protects reactive carbonyl groups and modulates solubility for subsequent functionalization.

Pharmacological Applications

Ribonucleotide Reductase Inhibition

Derivatives of 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine exhibit potent inhibition of CDP reductase, a key enzyme in DNA synthesis. Thiosemicarbazone analogs, such as 5-methylamino and 5-allylamino derivatives, show IC₅₀ values of 1.0–1.4 µM against L1210 leukemia cells . These compounds prolong survival in murine models by 204–223% (T/C values) at doses of 60–80 mg/kg, underscoring their potential as antineoplastic agents .

Structure-Activity Relationships (SAR)

-

Nitro Group: Essential for electron-withdrawing effects, enhancing binding to reductase active sites.

-

Dioxolane Ring: Improves solubility and bioavailability compared to non-acetalated analogs.

-

Methyl Substituent: Steric effects optimize interactions with hydrophobic enzyme pockets .

Physicochemical and Spectroscopic Characterization

NMR Spectroscopy

¹H NMR data for related dioxolane-containing nitropyridines reveal characteristic signals:

-

Dioxolane protons: δ 3.72–3.88 ppm (multiplet, 4H, -O-CH₂-CH₂-O-) .

-

Aromatic protons: δ 8.20–8.75 ppm (doublets, pyridine ring) .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular formula with an observed [M+H]⁺ peak at 210.06400 Da, matching the theoretical exact mass .

Analytical and Industrial Applications

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for purity assessment. The compound’s logP value ensures optimal retention on C18 columns using acetonitrile/water gradients .

Industrial Scale Synthesis

Patent US2003/153595A1 describes a scalable route using N₂O₅/SO₂ nitration, achieving >90% purity after recrystallization . Process optimization focuses on minimizing byproducts like 3-nitro isomers, which are removed via fractional distillation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume